molecular formula C14H22N2O2 B13980128 tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate

tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate

Cat. No.: B13980128
M. Wt: 250.34 g/mol
InChI Key: XFIXLFYLNVRVQK-SNAWJCMRSA-N
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Description

tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyanopropenyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanopropenyl intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the manufacture of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanopropenyl group may play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate is unique due to the presence of the cyanopropenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse chemical derivatives .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 4-[(E)-3-cyanoprop-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h4-5,12H,6-8,10-11H2,1-3H3/b5-4+

InChI Key

XFIXLFYLNVRVQK-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=CC#N

Origin of Product

United States

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